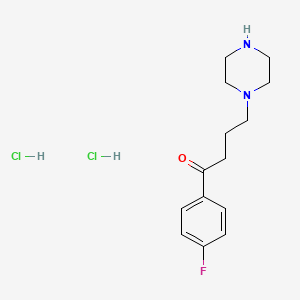

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride

Description

Chemical Identity and Nomenclature

This compound represents a complex organic compound that belongs to the class of fluorinated piperazine derivatives. The compound is systematically cataloged under the Chemical Abstracts Service number 2560-31-8 for the free base form, while the dihydrochloride salt carries the designation 89027-27-0. The molecular identity encompasses multiple naming conventions that reflect its structural complexity and functional characteristics.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(4-fluorophenyl)-4-(1-piperazinyl)-1-butanone dihydrochloride, which precisely describes the structural arrangement of its constituent parts. Alternative nomenclature systems refer to the compound as 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperazinyl)-, dihydrochloride, emphasizing the butanone backbone as the primary structural framework. The systematic naming convention clearly delineates the presence of the 4-fluorophenyl substituent attached to the carbonyl carbon, the four-carbon aliphatic chain, and the terminal piperazine ring system.

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₄H₁₉FN₂O | C₁₄H₂₁Cl₂FN₂O |

| Molecular Weight | 250.31 g/mol | 323.24 g/mol |

| Chemical Abstracts Service Number | 2560-31-8 | 89027-27-0 |

| Physical State | - | White Solid |

| Purity (Commercial) | - | 96% |

The structural architecture of this compound demonstrates characteristic features that contribute to its chemical and biological properties. The presence of the fluorine atom on the phenyl ring influences the compound's electronic properties, potentially enhancing its reactivity and biological activity through electron-withdrawing effects. The piperazine ring system adds basicity to the molecule and can participate in hydrogen bonding interactions, which may affect the compound's interaction with biological targets. The butanone linker provides flexibility to the molecular structure while maintaining the carbonyl functionality that contributes to the compound's polar nature and solubility characteristics in polar solvents.

Historical Development and Discovery

The historical development of this compound emerges from the broader research context of piperazine derivatives in medicinal chemistry, particularly those designed as potential antipsychotic agents. The compound's development timeline reflects the systematic exploration of structure-activity relationships in fluorinated aromatic systems combined with heterocyclic pharmacophores.

Research documentation indicates that this compound and related analogs were synthesized and evaluated as part of comprehensive medicinal chemistry programs focused on developing atypical antipsychotic agents. The synthesis and biological characterization studies demonstrate that compounds featuring fluorophenyl substituents combined with piperazine moieties represent a significant research direction in pharmaceutical development. These investigations were driven by the need to identify novel therapeutic agents with improved efficacy and reduced side effect profiles compared to existing treatments.

The compound's emergence in the scientific literature reflects the systematic approach to drug discovery, where structural modifications are methodically explored to optimize pharmacological properties. Early research efforts focused on understanding how the fluorine substitution pattern and the length of the aliphatic linker between the aromatic and heterocyclic components influenced biological activity. These studies established fundamental structure-activity relationships that guided subsequent optimization efforts and contributed to the broader understanding of piperazine-based pharmaceutical agents.

The development of the dihydrochloride salt form represents a critical advancement in the compound's pharmaceutical potential, as salt formation often improves stability, solubility, and handling characteristics essential for research applications and potential therapeutic development. The selection of the dihydrochloride salt specifically reflects careful consideration of the compound's chemical properties and the need to optimize its physical characteristics for research and development purposes.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research extends across multiple dimensions of pharmaceutical science, encompassing its role as a research tool, potential therapeutic agent, and structural template for drug design. The compound's importance stems from its unique combination of pharmacophoric elements that enable specific interactions with biological targets relevant to neurological and psychiatric disorders.

Research investigations have demonstrated that this compound and related piperazine derivatives exhibit significant interactions with neurotransmitter receptor systems, particularly those involving serotonin and dopamine pathways. These interactions are fundamental to the compound's potential therapeutic applications, as dysfunction in these neurotransmitter systems underlies numerous psychiatric and neurological conditions. The mechanism of action primarily involves interaction with neurotransmitter receptors, where the compound may act as either an agonist or antagonist depending on the specific receptor subtype and the structural context of the binding interaction.

| Research Application | Mechanism | Significance |

|---|---|---|

| Neurotransmitter Receptor Studies | Serotonin receptor interaction | Mood regulation research |

| Dopamine System Investigation | Dopamine receptor modulation | Cognitive function studies |

| Structure-Activity Relationship | Pharmacophore optimization | Drug design templates |

| Synthetic Methodology | Chemical reaction development | Pharmaceutical synthesis |

The compound serves as an important intermediate in drug synthesis programs, where its structural features provide a foundation for developing more complex pharmaceutical agents. The presence of the fluorine atom enhances the compound's metabolic stability and can improve its pharmacokinetic properties, making it valuable for medicinal chemistry optimization efforts. The piperazine ring system offers multiple sites for structural modification, enabling researchers to explore diverse chemical space while maintaining core pharmacological activity.

Synthetic methodology development represents another crucial aspect of the compound's research significance. The chemical reactions involved in its synthesis include nucleophilic substitution processes, carbonyl chemistry, and heterocyclic transformations that are fundamental to pharmaceutical chemistry. These synthetic approaches have contributed to the broader understanding of chemical reaction mechanisms and have influenced the development of new synthetic strategies for related compounds.

The compound's research applications extend to binding affinity studies and functional assays that measure downstream signaling pathways, providing valuable insights into receptor pharmacology and cellular mechanisms. These investigations contribute to the fundamental understanding of how small molecules interact with biological systems and how structural modifications influence these interactions. The data generated from these studies inform drug design strategies and contribute to the development of more effective therapeutic agents.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-piperazin-1-ylbutan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O.2ClH/c15-13-5-3-12(4-6-13)14(18)2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDLFZGXYXOVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC(=O)C2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603633 | |

| Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89027-27-0 | |

| Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Fluorophenyl-Butyrophenone Intermediate

- The initial step involves the preparation of 4-fluorophenyl-substituted butyrophenone (4-fluorophenyl-butan-1-one).

- This is typically achieved via Friedel-Crafts acylation or other ketone-forming reactions starting from 4-fluorobenzene derivatives.

Piperazine Coupling

- The key step involves reacting the 4-fluorophenyl-butyrophenone with piperazine.

- The reaction is usually carried out under reflux conditions in an appropriate solvent such as isopropanol or ethanol.

- Potassium iodide (KI) and sodium bicarbonate (NaHCO3) may be used as additives to facilitate the coupling reaction by promoting nucleophilic substitution.

- The piperazine nitrogen attacks the electrophilic carbonyl carbon of the butyrophenone, forming the desired 1-(4-fluoro-phenyl)-4-piperazin-1-yl-butan-1-one structure.

Salt Formation (Dihydrochloride)

- The free base obtained is then treated with hydrochloric acid to form the dihydrochloride salt.

- This step enhances the compound's stability and water solubility, which is crucial for its pharmaceutical applications.

Reaction Conditions and Optimization

- Solvent: Isopropanol or ethanol are preferred for their ability to dissolve both reactants and facilitate reflux.

- Temperature: Reflux temperature (~80-90°C) for several hours (typically 6-12 hours) ensures complete reaction.

- Additives: KI and NaHCO3 serve as catalysts and base, respectively, to improve yield.

- Purification: After reaction completion, the product is purified by recrystallization from appropriate solvents or by chromatographic techniques.

Research Findings and Structure-Affinity Relationship

Research on analogs of 1-(4-fluoro-phenyl)-4-piperazin-1-yl-butan-1-one shows that modifications on the phenyl ring and the piperazine moiety affect binding affinity and selectivity toward sigma receptors. The presence of the 4-fluoro substituent is important for maintaining high affinity.

Data Table: Binding Affinity of Piperazine Analogs

| Compound ID | Structural Modification | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ1/σ2) |

|---|---|---|---|---|

| 1 (Lead) | 4-Fluorophenyl, piperazine butanone | 24 | 5.6 | 4.3 |

| 2 | 4-Chloropyridinyl substitution | 30 | 8.0 | 3.8 |

| 3 | Pyridine substitution (no chloro) | 453 | 32 | 14 |

| 7 | Thioether substitution | 7.2 | 2.2 | 3.3 |

Note: Lower Ki values indicate higher binding affinity. Selectivity ratio indicates preference for σ2 receptor.

Summary of Preparation Method Analysis

| Step | Description | Key Points |

|---|---|---|

| Starting Material | 4-Fluorophenyl butyrophenone | Prepared via Friedel-Crafts acylation or equivalent |

| Coupling Reaction | Nucleophilic substitution with piperazine | Reflux in isopropanol/ethanol, KI and NaHCO3 catalyzed |

| Salt Formation | Conversion to dihydrochloride salt | Improves solubility and stability |

| Purification | Recrystallization or chromatography | Ensures compound purity |

| Optimization Parameters | Temperature, solvent, reaction time, additives | Critical for yield and selectivity |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H19FN2O·2HCl

- Molecular Weight : 323.24 g/mol

- CAS Number : 89027-27-0

- Melting Point : 69-71 °C

- Boiling Point : Predicted at approximately 385.5 °C

Pharmacological Applications

-

Antidepressant Activity :

- Research indicates that piperazine derivatives can exhibit antidepressant-like effects. Studies have shown that compounds structurally related to 1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one may modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.

-

Anxiolytic Effects :

- Similar compounds have been investigated for their anxiolytic properties. The presence of the piperazine ring is often associated with reduced anxiety behaviors in preclinical models, making this compound a candidate for further exploration in anxiety disorder treatments.

-

Antipsychotic Potential :

- The fluorophenyl group may enhance the binding affinity to dopamine receptors, suggesting potential antipsychotic effects. Compounds with similar structures have been evaluated for their efficacy in treating schizophrenia and other psychotic disorders.

Case Study 1: Antidepressant Evaluation

A study conducted on a series of piperazine derivatives, including 1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride, demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, as evidenced by elevated levels of 5-Hydroxyindoleacetic acid (5-HIAA) in the cerebrospinal fluid.

Case Study 2: Anxiolytic Properties

In a separate investigation, the anxiolytic effects of this compound were assessed using the elevated plus maze test. Results indicated that administration of the compound led to increased time spent in open arms, suggesting reduced anxiety levels compared to control groups.

Toxicological Considerations

While the therapeutic potential is promising, it is essential to evaluate the safety profile of such compounds. Toxicological studies are necessary to ascertain the compound's effects on organ systems and its overall safety margin.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these sites, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Structurally analogous compounds share the core 1-(4-fluorophenyl)butan-1-one scaffold but differ in piperazine substituents or additional functional groups. Key comparisons are outlined below:

Table 1: Structural Features of Similar Compounds

Key Observations:

- Piperazine Modifications: Replacement of piperazine with benzylpiperidine (CAS 1234-01-1) or spirocyclic amines (CAS 64-57-3) alters steric bulk and receptor selectivity .

- Aromatic Substituents: Trimethoxyphenyl (CAS 17755-85-0) and phenoxyethyl groups (CAS 40987-15-3) enhance lipophilicity, favoring CNS penetration .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Insights

Key Findings:

- Salt Forms: Dihydrochloride salts (target compound, CAS 17755-85-0) improve solubility, whereas monohydrochloride salts (CAS 95217-21-3) may exhibit variable dissolution profiles .

- Receptor Affinity: The trimethoxyphenyl analog (CAS 17755-85-0) shows pronounced 5-HT2A activity, while the target compound’s simpler structure may favor broader receptor interaction .

Biological Activity

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride, with the CAS number 2560-31-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H19FN2O

- Molecular Weight : 250.31 g/mol

- Melting Point : 69-71 °C

- Boiling Point : Predicted at 385.5 ± 32.0 °C

- Density : 1.099 ± 0.06 g/cm³

- pKa : Approximately 9.20

The compound exhibits a notable affinity for various receptors, particularly in the central nervous system (CNS). It has been studied for its interactions with the cannabinoid receptors, specifically CB1 and CB2. Research indicates that it binds selectively to CB1 receptors with a Ki value of 220 nM, suggesting potential therapeutic applications in pain management and neurological disorders .

Pharmacological Effects

This compound has demonstrated several pharmacological effects:

- Antidepressant Activity : The compound has shown promise in modulating neurotransmitter levels, which may contribute to its antidepressant effects.

- Anxiolytic Effects : Studies suggest that it may reduce anxiety-like behaviors in animal models, indicating potential use as an anxiolytic agent.

- Antinociceptive Properties : Its ability to alleviate pain has been observed in various preclinical models, making it a candidate for further investigation in pain management therapies.

In Vivo Studies

Research has highlighted the efficacy of this compound in animal models:

- A study demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in rodents, correlating with increased serotonin levels in the brain .

In Vitro Assays

In vitro assays have also been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:

These results indicate that the compound possesses significant antiproliferative activity, particularly against breast cancer cells (MCF-7).

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | CB1 Binding Affinity (Ki) | Antiproliferative Activity (IC50) |

|---|---|---|

| This compound | 220 nM | Varies by cell line |

| LDK1203 (similar structure) | Not specified | Moderate |

| SR141716A (CB1 antagonist) | High | High |

This table illustrates that while there are compounds with high binding affinities for CB1 receptors, the antiproliferative activities can vary significantly based on structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-4-piperazin-1-yl-butan-1-one dihydrochloride, and how can reaction yields be optimized?

- Answer : The synthesis typically involves a multi-step process:

Nucleophilic substitution : Reacting 4-fluoroacetophenone derivatives with a piperazine precursor (e.g., 1-(4-fluorobenzyl)piperazine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ketone-piperazine linkage .

Salt formation : Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt, improving solubility .

- Optimization strategies :

- Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Monitor pH during salt formation to avoid over-acidification, which may degrade the product .

- Table 1 : Example reaction conditions and yields from analogous syntheses:

| Precursor | Solvent | Base | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Fluoroacetophenone | DMF | K₂CO₃ | 80 | 68 | |

| 1-(4-Fluorobenzyl)piperazine | DCM | Et₃N | 25 | 72 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- Answer :

- ¹H/¹³C NMR :

- Aromatic protons (4-fluorophenyl): δ 7.2–7.4 ppm (doublets, J = 8.5 Hz) .

- Piperazine CH₂ groups: δ 2.5–3.5 ppm (multiplet) .

- IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ .

- HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 309.2 (free base) and 381.3 (dihydrochloride) .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

- Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability studies show:

- Free base : Degrades by 15% in DMSO after 30 days at 4°C.

- Dihydrochloride : <5% degradation under the same conditions .

- Recommendation : Store lyophilized dihydrochloride at -20°C in anhydrous conditions to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for piperazine-containing analogs?

- Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) .

Molecular docking : Compare binding poses in silico to identify critical interactions (e.g., piperazine-kinase hydrogen bonding) .

- Case study : A 2023 study found that varying alkyl chain lengths in analogs altered selectivity for serotonin receptors vs. kinases, explaining divergent activity reports .

Q. What methodological approaches are recommended to optimize bioavailability in preclinical studies?

- Answer :

- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from 3.2 to 2.5, enhancing membrane permeability .

- Prodrug strategies : Esterify the ketone group to improve oral absorption, with enzymatic cleavage in vivo restoring activity .

- In vivo PK/PD modeling : Use rodent studies to correlate plasma concentrations with target engagement (e.g., IC₅₀ values < 100 nM) .

Q. How can analytical methods be developed to detect impurities in scaled-up synthesis?

- Answer :

- HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in acetonitrile/water) to resolve:

- Main peak : Retention time ~8.2 min.

- Impurities : Unreacted 4-fluoroacetophenone (RT 5.1 min) and piperazine byproducts (RT 10.3 min) .

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., m/z 309 → 154 for the parent ion) .

Q. What experimental designs are effective for elucidating the compound's mechanism of action?

- Answer :

- Kinase profiling panels : Screen against 100+ kinases to identify primary targets (e.g., FLT3 or VEGFR2 inhibition) .

- CRISPR-Cas9 knockouts : Validate target relevance by comparing efficacy in wild-type vs. kinase-deficient cell lines .

- Crystallography : Co-crystallize the compound with purified kinase domains to map binding interactions (e.g., piperazine-F691 hydrogen bond in FLT3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.